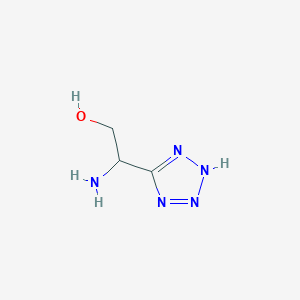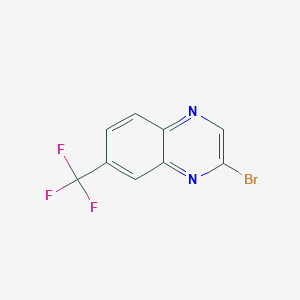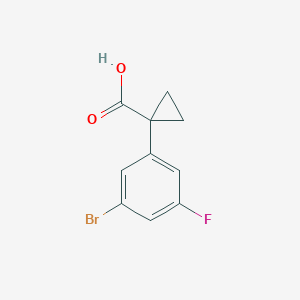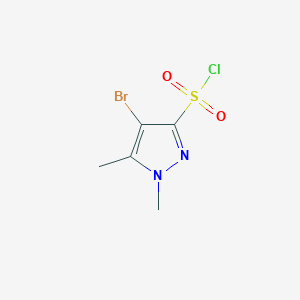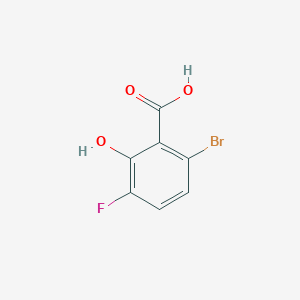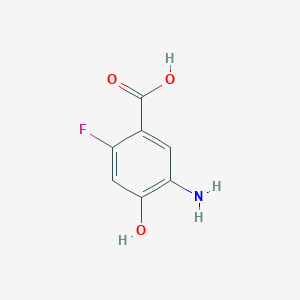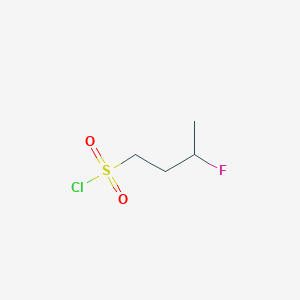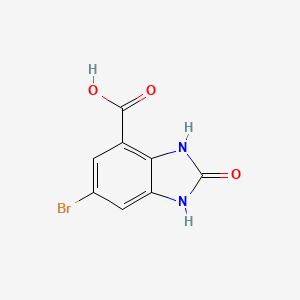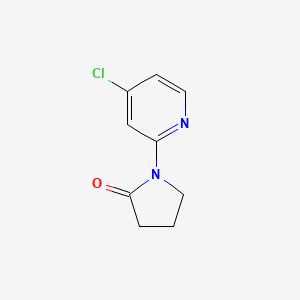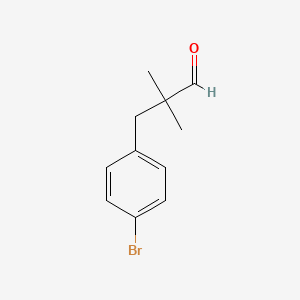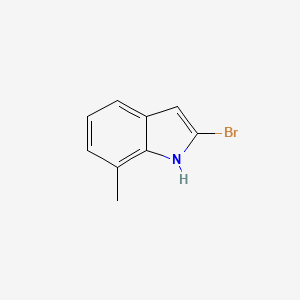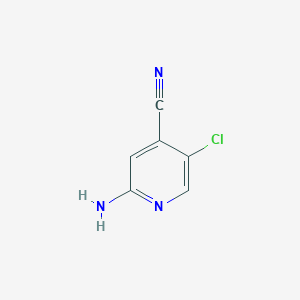![molecular formula C13H17NO3 B1380503 benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate CAS No. 124555-31-3](/img/structure/B1380503.png)
benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
Overview
Description
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate is a chemical compound that has recently gained significant attention in the scientific community. It is known for its unique structure, which includes a benzyl group attached to a carbamate moiety, and a cyclopentyl ring with a hydroxyl group. This compound is used in various scientific research applications, including drug synthesis and material science studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate typically involves the reaction of benzyl chloroformate with (1S,3R)-3-hydroxycyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclopentyl ring can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzyl group.
Major Products Formed
Oxidation: Formation of benzyl N-[(1S,3R)-rel-3-oxocyclopentyl]carbamate.
Reduction: Formation of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]amine.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate has diverse applications in scientific research, including:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in material science studies for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during peptide synthesis. It can be removed under mild conditions, such as catalytic hydrogenation, to reveal the free amine group . The hydroxyl group on the cyclopentyl ring can participate in hydrogen bonding, influencing the compound’s interactions with biological targets .
Comparison with Similar Compounds
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate can be compared with other similar compounds, such as:
Benzyl N-[(1S,3R)-rel-3-hydroxycyclohexyl]carbamate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Benzyl N-[(1S,3R)-rel-3-hydroxycyclobutyl]carbamate: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Benzyl N-[(1S,3R)-rel-3-hydroxycycloheptyl]carbamate: Similar structure but with a cycloheptyl ring instead of a cyclopentyl ring.
The uniqueness of this compound lies in its specific ring size and the presence of the hydroxyl group, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLLUGKKOBOJGH-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


